

# Physical and chemical properties of 1-Ethynyl-4-propoxybenzene

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## Compound of Interest

Compound Name: **1-Ethynyl-4-propoxybenzene**

Cat. No.: **B1586923**

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An In-depth Technical Guide to the Physical and Chemical Properties of **1-Ethynyl-4-propoxybenzene**

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Ethynyl-4-propoxybenzene** is a disubstituted aromatic compound featuring a terminal alkyne and a propoxy ether group. This unique combination of functional groups renders it a highly versatile building block in modern organic synthesis. The terminal alkyne, in particular, serves as a reactive handle for a variety of powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Its structural framework is of significant interest to professionals in drug development and materials science, where the precise and efficient construction of complex molecular architectures is paramount. This guide provides a comprehensive overview of its core physical and chemical properties, predictable reactivity, and established synthetic protocols, offering field-proven insights for its practical application.

## Core Molecular and Physical Properties

The physical properties of a compound govern its behavior in both reaction vessels and biological systems. Understanding these characteristics is the first step in designing effective experimental protocols.

Table 1: Key Identifiers and Physicochemical Properties of **1-Ethynyl-4-propoxybenzene**

Property	Value	Source(s)
IUPAC Name	1-ethynyl-4-propoxybenzene	[1][2]
CAS Number	39604-97-2	[1][2][3][4]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O	[1][2][3][4]
Molecular Weight	160.216 g/mol	[2][3][4]
Boiling Point	234.2 °C (at 760 mmHg)	[4]
Density	0.98 g/cm <sup>3</sup>	[4]
Refractive Index	1.518	[4]
Flash Point	88.6 °C	[4]
Vapor Pressure	0.0819 mmHg (at 25°C)	[4]
LogP	2.4567	[4]
SMILES	CCCOC1=CC=C(C=C1)C#C	[1][2][3]
InChIKey	NMKZRVMAECEGMV- UHFFFAOYSA-N	[1][2][3]

The calculated LogP value of approximately 2.46 indicates a moderate degree of lipophilicity. This suggests that while the compound is largely insoluble in water, it has good solubility in common organic solvents such as dichloromethane, ether, and ethyl acetate.[5] For drug development professionals, this lipophilicity profile is a critical parameter, influencing formulation strategies and predicting the molecule's potential to cross cellular membranes.

## Spectroscopic Signature: A Predictive Analysis

While extensive published spectra for this specific molecule are not readily available, its structure allows for a highly accurate prediction of its spectroscopic characteristics. These predictions are invaluable for reaction monitoring and structural confirmation.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be clean and highly informative. Key predicted shifts include a sharp singlet for the acidic alkyne proton ( $\equiv\text{C}-\text{H}$ ) around  $\delta$  3.1 ppm. The aromatic region should display a classic AA'BB' splitting pattern, with two distinct doublets between  $\delta$  6.8 and 7.4 ppm, characteristic of a 1,4-disubstituted benzene ring. The propoxy group will present as a triplet for the terminal methyl group ( $\sim\delta$  1.0 ppm), a sextet for the central methylene group ( $\sim\delta$  1.8 ppm), and another triplet for the methylene group attached to the ether oxygen ( $\sim\delta$  3.9 ppm).
- $^{13}\text{C}$  NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all 11 carbon atoms. The two sp-hybridized alkyne carbons are expected in the  $\delta$  75-85 ppm range. The six aromatic carbons will appear between  $\delta$  114 and 160 ppm, with the carbon attached to the oxygen (C-O) being the most downfield. The three aliphatic carbons of the propoxy group will be found upfield, typically below  $\delta$  70 ppm.
- IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A sharp, weak absorption around  $3300\text{ cm}^{-1}$  is the characteristic stretch for the terminal alkyne C-H bond. The C≡C triple bond stretch will appear as a weak to medium absorption around  $2100\text{-}2150\text{ cm}^{-1}$ . Strong C-O-C ether stretches are expected in the fingerprint region, typically between  $1250\text{ cm}^{-1}$  and  $1050\text{ cm}^{-1}$ .
- MS (Mass Spectrometry): In a mass spectrum, **1-Ethynyl-4-propoxybenzene** will exhibit a distinct molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 160$ .<sup>[1]</sup> Common fragmentation patterns would involve the loss of the propyl group or cleavage of the ether bond, leading to characteristic daughter ions.

## Chemical Reactivity and Mechanistic Rationale

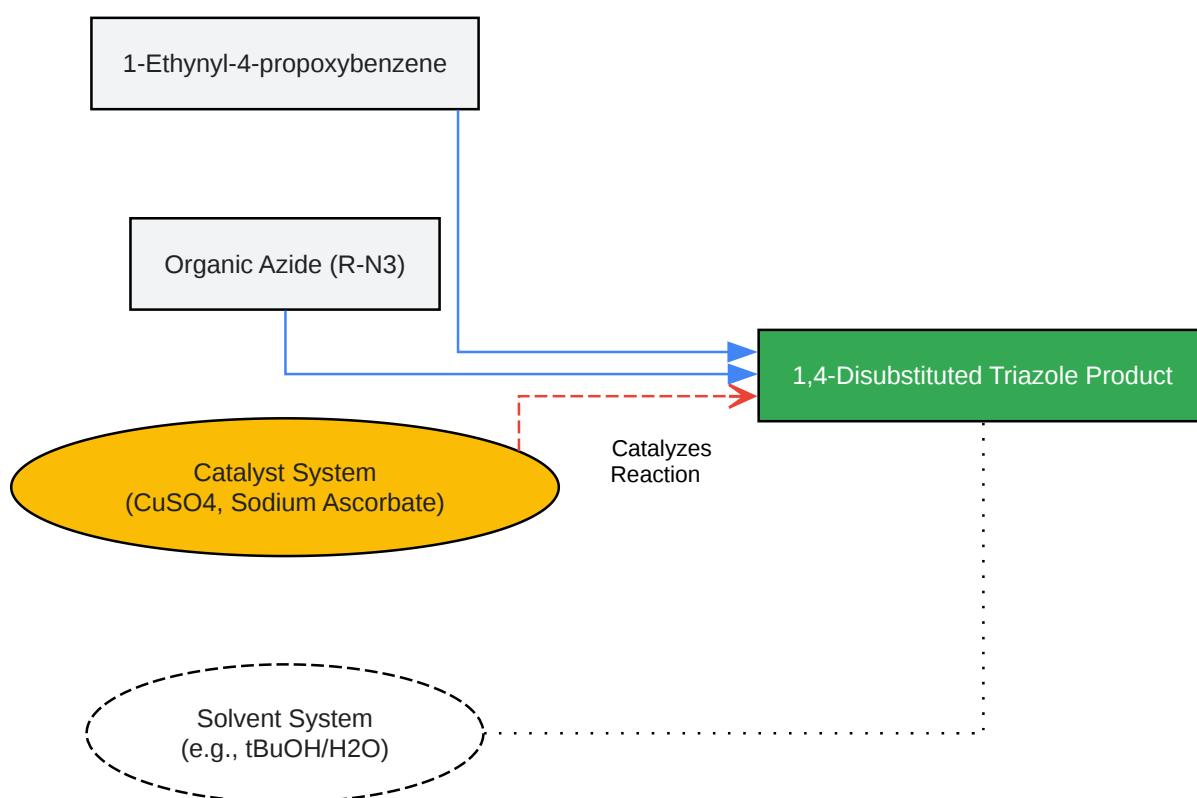
The synthetic utility of **1-Ethynyl-4-propoxybenzene** is dominated by the reactivity of its terminal alkyne. This functionality serves as a linchpin for constructing more complex molecules with high precision.

### Reactivity of the Terminal Alkyne

The sp-hybridization of the terminal carbon atom imparts significant acidity to its attached proton ( $\text{pK}_\text{a} \approx 25$ ), making it susceptible to deprotonation by a strong base. This deprotonation generates a potent acetylide nucleophile, but the most common and powerful applications involve metal-catalyzed reactions.

### Key Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction, often called "click chemistry," is arguably the most important transformation for this class of compounds in a drug discovery context.<sup>[6]</sup> It involves the reaction between the terminal alkyne and an organic azide to form a stable 1,2,3-triazole linkage. The value of this reaction lies in its high efficiency, mild reaction conditions, and orthogonality to most other functional groups found in biological systems.



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Caption: Workflow for the CuAAC (Click Chemistry) reaction.

### Experimental Protocol: General Procedure for CuAAC

- **Reactant Preparation:** In a suitable vial, dissolve **1-Ethynyl-4-propoxybenzene** (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water.
- **Catalyst Addition:** To this solution, add sodium ascorbate (0.2 eq) from a freshly prepared aqueous stock solution, followed by copper(II) sulfate pentahydrate (0.1 eq). Causality Note:

Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.

- Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
- Workup and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure triazole.

## Other Important Alkyne Reactions

- Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This is a powerful method for forming C(sp)-C(sp<sup>2</sup>) bonds, enabling the synthesis of complex conjugated systems.
- Iodination: The terminal alkyne can be selectively iodinated using reagents like N-iodosuccinimide (NIS), providing a useful intermediate for further functionalization.<sup>[7]</sup>

## Recommended Synthesis Protocol

A reliable and scalable synthesis of **1-Ethynyl-4-propoxybenzene** can be achieved via a two-step sequence involving a Sonogashira coupling followed by deprotection. This method is self-validating as the progress and purity can be checked at each stage using standard analytical techniques.



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Caption: A robust two-step synthesis of **1-Ethynyl-4-propoxybenzene**.

Step-by-Step Methodology:

- Sonogashira Coupling:
  - To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-iodo-4-propoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
  - Add degassed triethylamine as the solvent and base.
  - To this stirred mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
  - Heat the reaction to 60-70 °C and monitor by TLC until the starting iodide is consumed.
  - After cooling, filter the mixture through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography to isolate the silyl-protected intermediate.  
Expertise Note: Using a protected alkyne like TMS-acetylene prevents self-coupling, a common side reaction with terminal alkynes under Sonogashira conditions.
- Desilylation (Deprotection):
  - Dissolve the purified intermediate from Step 1 in methanol.
  - Add a stoichiometric amount of potassium carbonate ( $K_2CO_3$ ) and stir the mixture at room temperature.
  - Monitor the reaction by TLC. The deprotection is typically rapid (30-60 minutes).
  - Once complete, neutralize the mixture with dilute HCl, and remove the methanol under reduced pressure.
  - Extract the aqueous residue with ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product, **1-Ethynyl-4-propoxybenzene**, which can be further purified by chromatography if necessary.

## Safety, Handling, and Storage

- Hazard Profile: According to GHS classifications provided by suppliers to ECHA, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory

irritation (H335).[\[1\]](#)

- Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[\[4\]](#) Keeping the container under an inert atmosphere is recommended to prevent potential degradation of the reactive alkyne group over long-term storage.

## Conclusion

**1-Ethynyl-4-propoxybenzene** is a valuable and versatile chemical intermediate. Its well-defined physical properties and the predictable, high-yielding reactivity of its terminal alkyne group make it an essential tool for synthetic chemists. For researchers in drug discovery, its suitability for click chemistry provides a reliable method for conjugating molecules of interest, developing probes, and assembling complex bioactive compounds. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in advanced research and development settings.

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## References

- 1. 1-Ethynyl-4-propoxybenzene | C11H12O | CID 2775123 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-ETHYNYL-4-PROPOXYBENZENE | CAS 39604-97-2 [matrix-fine-chemicals.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-Ethynyl-4-propoxybenzene | lookchem [lookchem.com]
- 5. Buy 1-Ethynyl-4-phenylsulfanylbenzene (EVT-3312650) | 97418-73-0 [evitachem.com]

- 6. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
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